BENGHE Validation & Comparative

Check Availability & Pricing

GaN Inverters Outpace Silicon Counterparts in
Efficiency and Power Density

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gallium nitride

Cat. No.: B1216216

A new generation of Gallium Nitride (GaN)-based inverters is demonstrating superior
performance over traditional silicon (Si)-based inverters, offering significant advantages in
efficiency, switching frequency, and power density. These advancements are paving the way for
smaller, lighter, and more energy-efficient power conversion systems across a wide range of
applications, from consumer electronics to electric vehicles and renewable energy systems.

Gallium Nitride, a wide-bandgap semiconductor, possesses material properties that allow GaN
devices to operate at higher voltages, frequencies, and temperatures than silicon.[1] This
fundamental advantage translates into tangible performance gains in inverter technology.
Experimental data consistently shows that GaN-based inverters achieve higher efficiencies,
often exceeding 98%, by minimizing both conduction and switching losses.[1][2]

One of the most significant advantages of GaN technology is its ability to switch at much higher
frequencies compared to silicon.[1] This high-frequency operation allows for the use of smaller
inductors and capacitors, key components in an inverter, leading to a substantial reduction in
the overall size and weight of the unit.[2] This translates to a remarkable increase in power
density, with GaN-based converters achieving over 5,000 W/in3, a significant leap from the
approximately 350 W/in3 typical of MOSFET-based converters before the adoption of GaN.[3]

Quantitative Performance Comparison

To illustrate the performance gap between GaN and silicon-based inverters, the following table
summarizes key quantitative data extracted from various experimental studies.
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Performance Metric

GaN-Based Inverter

Silicon-Based
Inverter

Key Advantages of
GaN

Peak Efficiency

> 98.5%[2]

Typically lower,
approaching

theoretical limits[1]

Higher energy
conversion, less

wasted heat.

Switching Frequency

Up to 4x higher (e.g.,
100 kHz vs. 25 kHz)
[2]14]

Limited by higher

switching losses

Enables smaller and
lighter passive

components.

Power Density

> 5,000 W/in3[3]

~350 W/in3 (MOSFET-
based)[3]

More power in a
smaller and lighter

package.

Total Inverter Loss

~270 W (in an EV

charging application)

~311 W (in the same

application)

Improved thermal
performance and

reliability.

Thermal Resistance

Lower junction-to-
heatsink thermal

resistance[3]

Higher, requiring
larger cooling

systems[1]

More effective heat

dissipation.

Dead Time

As low as 14 ns[4]

100 ns to 500 ns[4]

Increased motor

efficiency and torque.

Experimental Protocols

The following section outlines a generalized methodology for comparing the performance of

GaN and silicon-based inverters, based on common practices identified in the literature.

A comprehensive experimental setup is crucial for a fair comparison.[5] This typically includes:

o DC Power Source: A stable and controllable DC source, such as a solar panel simulator or a

programmable power supply.

 Inverter Units: The GaN-based and silicon-based inverters under test, with comparable

power ratings.
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e Load: A variable AC load, such as a resistive load bank or an electronic load, to simulate
different operating conditions.

o Data Acquisition System: High-precision power analyzers, oscilloscopes, and thermal
cameras to measure electrical and thermal parameters.

Experimental Procedure:

¢ Setup and Calibration: Connect the DC power source, inverter, and AC load. Calibrate all
measurement instruments to ensure accuracy.

» Efficiency Measurement:
o Vary the input power from the DC source across the inverters' operating range.

o For each power level, measure the input DC power and the output AC power using a
power analyzer.

o Calculate the efficiency as (Output Power / Input Power) * 100%.
o Repeat the measurements at different input voltages and load conditions.
e Switching Performance Analysis:

o Use an oscilloscope with high-voltage differential probes and current probes to capture the
switching waveforms (voltage and current) across the power devices.

o Measure the rise time, fall time, and switching losses from these waveforms.
o Analyze the impact of varying the switching frequency on the overall efficiency and losses.
e Thermal Performance Evaluation:

o Place thermocouples or use a thermal camera to monitor the temperature of the power
devices, heat sinks, and other critical components.

o Operate the inverters at full load for a specified duration to reach thermal stability.
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o Record the steady-state temperatures to assess the thermal management effectiveness.

o Power Density Calculation:
o Measure the physical dimensions (length, width, height) of each inverter unit.
o Calculate the volume of each inverter.

o Determine the power density by dividing the maximum output power by the calculated
volume (in Watts per cubic inch or cubic centimeter).

Visualizing the Advantage: Workflows and Device
Structure

The following diagrams, generated using the DOT language, illustrate the experimental
workflow for performance comparison and the fundamental structural differences between GaN
and Silicon power devices that lead to their distinct performance characteristics.
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Caption: Experimental workflow for comparing GaN and Silicon inverter performance.
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Caption: Simplified structure of GaN HEMT vs. Silicon MOSFET.

In conclusion, the experimental evidence strongly supports the superior performance of GaN-
based inverters over their silicon counterparts. The ability of GaN technology to achieve higher
efficiency, faster switching speeds, and greater power density makes it a compelling choice for
the next generation of power electronics, promising significant energy savings and system-level
size and cost reductions. While the initial cost of GaN devices has been a consideration, it is
often offset by the overall system-level savings and performance gains.[1] As manufacturing
processes mature, the cost-effectiveness of GaN technology is expected to further improve,
accelerating its adoption in a wider range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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